

Cellular Targets of Concanamycin E: An In-depth Technical Guide

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Compound of Interest

Compound Name: Concanamycin E

Cat. No.: B15569973

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Abstract

Concanamycin E belongs to the concanamycin family, a group of plecomacrolide antibiotics known for their potent biological activities. This technical guide provides a comprehensive overview of the primary cellular target of **Concanamycin E**, its mechanism of action, and the downstream cellular consequences of its inhibitory effects. We present quantitative data on the inhibitory potency of **Concanamycin E** and its well-studied analogue, Concanamycin A, detail the key experimental protocols used to elucidate these interactions, and visualize the affected signaling pathways. This document is intended to serve as a core resource for researchers investigating V-ATPase function, lysosomal biology, and the therapeutic potential of V-ATPase inhibitors.

Primary Cellular Target: The Vacuolar H⁺-ATPase (V-ATPase)

The principal and most well-characterized cellular target of the concanamycin family, including **Concanamycin E**, is the Vacuolar H⁺-ATPase (V-ATPase).^{[1][2][3][4][5][6]} V-ATPases are large, multisubunit enzyme complexes responsible for pumping protons across membranes, thereby acidifying various intracellular organelles and, in some specialized cells, the extracellular space.^{[7][8]} This proton gradient is fundamental to a vast array of cellular processes.

Concanamycins are highly specific and potent inhibitors of V-type ATPases, showing significantly less activity against other ATPases like F-type and P-type ATPases.^{[3][9]} The inhibitory mechanism involves direct binding to the membrane-embedded V_o domain of the V-ATPase. Specifically, photoaffinity labeling studies have identified the proteolipid subunit c as the binding site.^{[10][11]} By binding to this subunit, concanamycins are thought to allosterically inhibit the rotation of the c-ring, which is essential for proton translocation across the membrane. This action effectively halts the pump's activity, leading to a rapid failure to maintain the low pH of various organelles.

The structure-activity relationship studies of concanamycins have revealed that the 18-membered macrolide ring and the 6-membered hemiketal ring are crucial for this potent inhibitory activity.^{[1][12]}

Quantitative Data on V-ATPase Inhibition

While Concanamycin A is the most extensively studied member of the family, inhibitory data for **Concanamycin E** is available from its initial characterization. The data highlights the potent nature of this entire class of molecules.

Table 1: Inhibitory Potency of **Concanamycin E**

Compound	Target System	Measurement	Value	Reference(s)
Concanamycin E	Rat Liver Lysosomes	Inhibition of Acidification	10^{-11} - 10^{-9} M	^{[1][12]}

Table 2: Comparative Inhibitory Potency of Concanamycin A

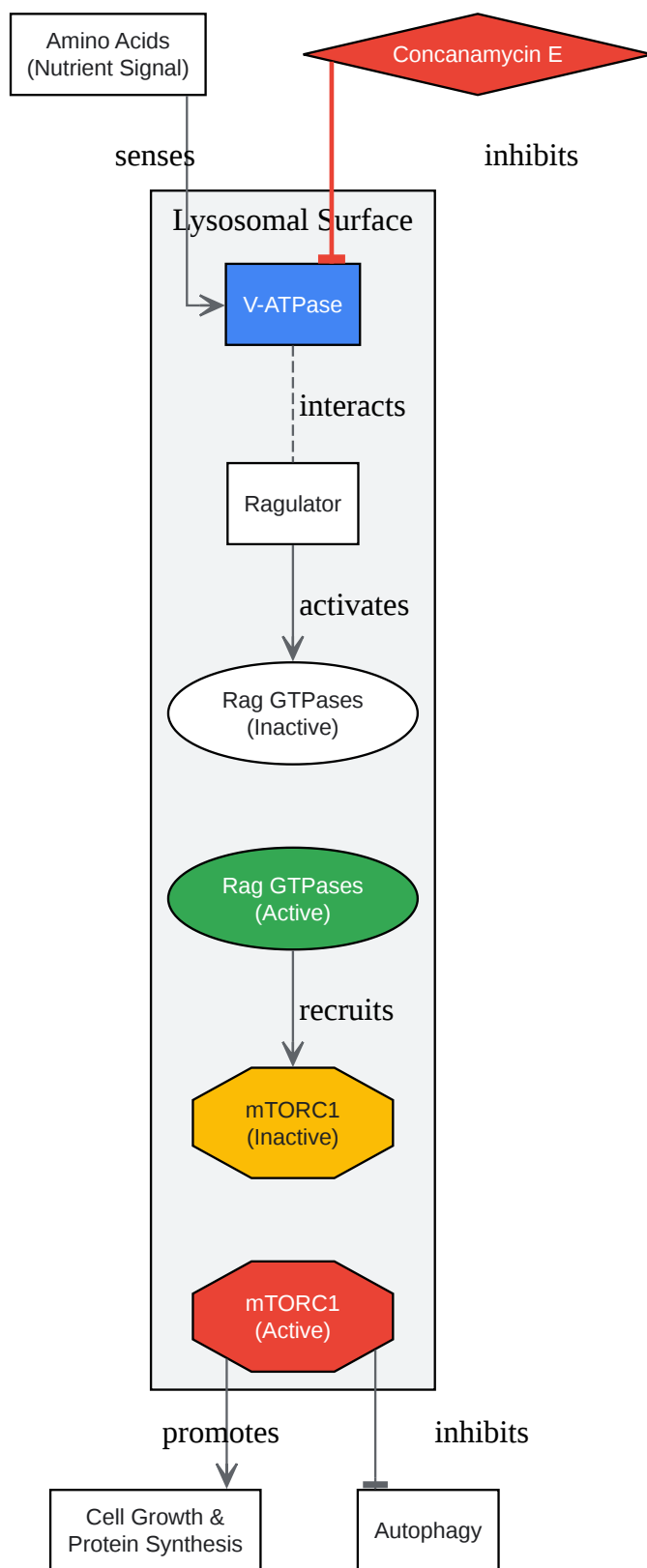
Compound	Target/System	Measurement	Value (nM)	Reference(s)
Concanamycin A	V-ATPase (general)	IC ₅₀	~10	[10][11][13]
Concanamycin A	Yeast V-type H ⁺ -ATPase	IC ₅₀	9.2	[9][14]
Concanamycin A	Yeast F-type H ⁺ -ATPase	IC ₅₀	> 20,000	[9][14]
Concanamycin A	Yeast P-type H ⁺ -ATPase	IC ₅₀	> 20,000	[9][14]
Concanamycin A	Porcine P-type Na ⁺ ,K ⁺ -ATPase	IC ₅₀	> 20,000	[9][14]
Concanamycin A	N. crassa V-type ATPase	IC ₅₀	~2 (0.002 x 10 ⁻³ μmol/mg)	[15]

Downstream Cellular Effects and Affected Signaling Pathways

By inhibiting the master regulator of organellar pH, **Concanamycin E** triggers a cascade of downstream effects, profoundly impacting several critical signaling pathways. The failure to acidify lysosomes, endosomes, and the Golgi apparatus disrupts cellular homeostasis, leading to the modulation of pathways involved in nutrient sensing, cell death, and cellular recycling.

Inhibition of the mTORC1 Signaling Pathway

The V-ATPase is a critical component of the amino acid sensing machinery that activates the mammalian Target of Rapamycin Complex 1 (mTORC1) at the lysosomal surface.[16][17] In the presence of amino acids, the V-ATPase interacts with the Ragulator complex, which in turn activates Rag GTPases, leading to the recruitment and activation of mTORC1.[18][19] By inhibiting V-ATPase, **Concanamycin E** decouples this sensing mechanism, preventing mTORC1 activation.[2][16] This leads to the downstream inhibition of protein synthesis and cell growth and the activation of autophagy.[2]

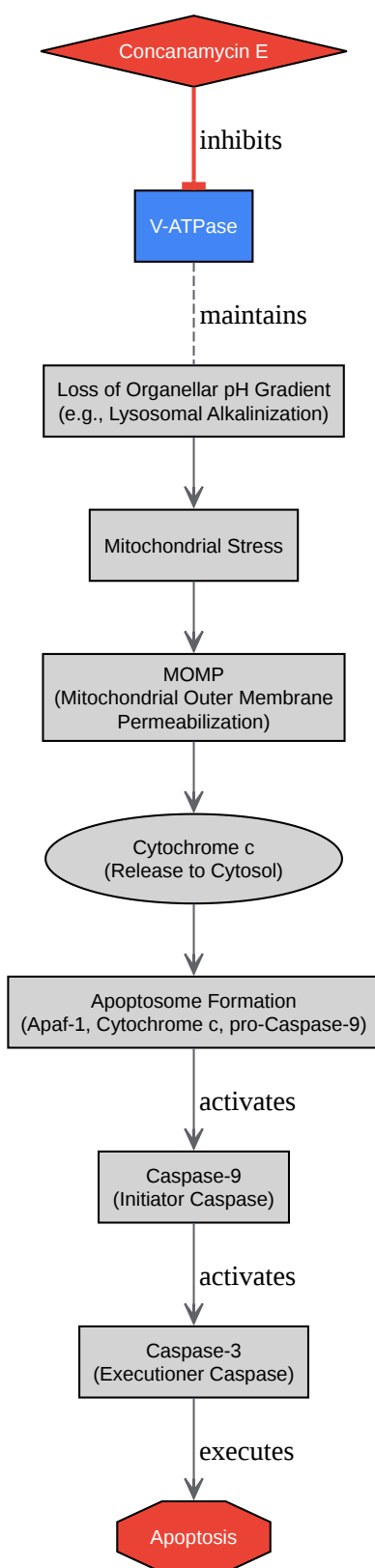


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V-ATPase-dependent mTORC1 signaling pathway.

Induction of Apoptosis

Inhibition of V-ATPase has been shown to induce caspase-dependent apoptosis in various cell types.^[7] The mechanism involves the disruption of lysosomal and cytosolic pH homeostasis, which can lead to mitochondrial outer membrane permeabilization (MOMP).^[20] This results in the release of cytochrome c from the mitochondria into the cytosol, triggering the formation of the apoptosome and the subsequent activation of the intrinsic caspase cascade, culminating in cell death.^[20]



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